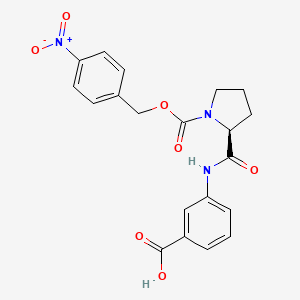
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a nitrobenzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid typically involves multiple steps, including:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrobenzyloxycarbonyl Group: This step often involves the reaction of the pyrrolidine derivative with 4-nitrobenzyl chloroformate under basic conditions.
Amidation Reaction: The final step involves the coupling of the intermediate with benzoic acid or its derivatives using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution on Benzoic Acid: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrrolidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid would depend on its specific application. Generally, such compounds may interact with biological targets like enzymes or receptors, modulating their activity. The nitrobenzyloxycarbonyl group can act as a protecting group, which can be removed under specific conditions to release the active compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-((4-Methoxybenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
- (S)-3-(1-((4-Chlorobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
Uniqueness
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid is unique due to the presence of the nitro group, which can undergo specific chemical transformations that other similar compounds may not
Properties
Molecular Formula |
C20H19N3O7 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-[[(2S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H19N3O7/c24-18(21-15-4-1-3-14(11-15)19(25)26)17-5-2-10-22(17)20(27)30-12-13-6-8-16(9-7-13)23(28)29/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,21,24)(H,25,26)/t17-/m0/s1 |
InChI Key |
RCWRACYQFCYEAP-KRWDZBQOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















